1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine
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Overview
Description
1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole family. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the first position, an isopropyl group at the fifth position, and an amine group at the third position of the pyrazole ring. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound, followed by alkylation and amination steps. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms the pyrazolone intermediate, which can then be alkylated with isopropyl bromide to introduce the isopropyl group. Subsequent reduction and amination steps yield the desired compound.
Industrial Production Methods
Industrial production of pyrazole derivatives often involves multi-step processes that are optimized for high yield and purity. These processes may include the use of catalysts, solvents, and specific reaction conditions such as temperature and pressure control. The choice of reagents and conditions can vary depending on the desired scale and application of the compound.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as hydrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Scientific Research Applications
1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.
Biology: The compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Pyrazole derivatives are explored for their therapeutic potential in treating various diseases, such as cancer, inflammation, and neurological disorders.
Industry: The compound is used in the development of agrochemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-3-methyl-1H-pyrazol-5-amine: Similar structure with a methyl group instead of an isopropyl group.
1-ethyl-5-methyl-1H-pyrazol-3-amine: Similar structure with a methyl group instead of an isopropyl group at the fifth position.
1-ethyl-3-isopropyl-1H-pyrazol-5-amine: Similar structure with the isopropyl group at the third position instead of the fifth position.
Uniqueness
1-ethyl-5-(propan-2-yl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and isopropyl groups, along with the amine functionality, provides a distinct set of properties that can be leveraged in various applications.
Properties
IUPAC Name |
1-ethyl-5-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-4-11-7(6(2)3)5-8(9)10-11/h5-6H,4H2,1-3H3,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXNVOXMSKBCCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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